Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that features a thiazolo[4,5-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including an ester, a ketone, and an aromatic ring, makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the thiazolo[4,5-b]pyridine ring system. The reaction conditions often include refluxing in ethanol or another suitable solvent, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone and ester groups can be reduced to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic structures, which are valuable in drug discovery and development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of multiple functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds with similar thiazolo[4,5-b]pyridine cores but different substituents.
Indole Derivatives: Compounds with indole cores that share some structural similarities and biological activities.
Pyrimidine Derivatives: Heterocyclic compounds with pyrimidine cores that exhibit similar reactivity and applications.
Uniqueness
Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate is unique due to its specific combination of functional groups and the thiazolo[4,5-b]pyridine core. This combination provides a versatile platform for further chemical modifications and enhances its potential for diverse applications in medicinal chemistry, organic synthesis, and material science .
Properties
IUPAC Name |
ethyl 7-oxo-3-phenyl-4H-[1,2]thiazolo[4,5-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-2-20-15(19)10-8-16-12-11(9-6-4-3-5-7-9)17-21-14(12)13(10)18/h3-8H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCSULUKATUQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)SN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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